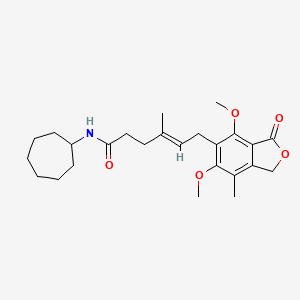

(4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Beschreibung

The compound (4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic amide derivative characterized by a cycloheptylamine moiety, a hex-4-enamide backbone, and a substituted benzofuran core. The (4E)-stereochemistry of the double bond introduces rigidity to the molecule, influencing its conformational stability .

Eigenschaften

Molekularformel |

C25H35NO5 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

(E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |

InChI |

InChI=1S/C25H35NO5/c1-16(12-14-21(27)26-18-9-7-5-6-8-10-18)11-13-19-23(29-3)17(2)20-15-31-25(28)22(20)24(19)30-4/h11,18H,5-10,12-15H2,1-4H3,(H,26,27)/b16-11+ |

InChI-Schlüssel |

WXHALYXEKQHCIS-LFIBNONCSA-N |

Isomerische SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3CCCCCC3)OC |

Kanonische SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3CCCCCC3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the benzofuran ring.

Attachment of the Cycloheptyl Group: This step involves the use of cycloheptyl amine in a coupling reaction.

Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

(4E)-N-Cycloheptyl-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Verbindung in verschiedene Derivate umzuwandeln.

Substitution: Die Methoxygruppen und andere Substituenten können durch verschiedene funktionelle Gruppen durch Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4E)-N-Cycloheptyl-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen beteiligten Wege und Zielstrukturen aufzuklären.

Wirkmechanismus

The mechanism of action of (4E)-N-cycloheptyl-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Benzofuran Core

Key Observations :

Variations in the N-Substituent

Key Observations :

Physicochemical and Functional Implications

- Hydrogen Bonding: The hydroxyl group in the cyclooctyl analog () enables stronger hydrogen-bond donor activity compared to the methoxy group in the target compound, as predicted by graph-set analysis in crystalline networks .

- Lipophilicity : Cycloheptyl and cyclooctyl substituents () increase lipophilicity relative to the chlorobenzyl analog (), which may affect membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.